![molecular formula C16H19N3O6S B563271 Cefadroxil-d4 (Major) CAS No. 1426174-38-0](/img/structure/B563271.png)
Cefadroxil-d4 (Major)
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Overview
Description
Cefadroxil-d4 (Major) is a deuterium-labeled derivative of cefadroxil, a first-generation cephalosporin antibiotic. It is primarily used as a reference standard in analytical and research applications. The compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the cefadroxil molecule. This labeling allows for more precise analytical measurements in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cefadroxil-d4 (Major) involves the incorporation of deuterium atoms into the cefadroxil molecule. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Cefadroxil-d4 (Major) follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions: Cefadroxil-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Cefadroxil-d4 (Major) into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Analytical Chemistry Applications
Cefadroxil-d4 serves as a reference standard in analytical chemistry. Its deuterium labeling enables researchers to quantify and identify cefadroxil in complex biological matrices with improved accuracy. This is particularly useful in:
- Mass Spectrometry : The compound enhances the sensitivity and specificity of mass spectrometric analyses.
- Chromatography : Used as an internal standard in high-performance liquid chromatography (HPLC) to improve the reliability of quantification methods.
Pharmacokinetics and Metabolism Studies
In pharmacological research, Cefadroxil-d4 is employed to study the metabolism and pharmacokinetics of cefadroxil. Key applications include:
- Metabolic Pathway Elucidation : Understanding how cefadroxil is metabolized in biological systems helps in predicting its behavior and efficacy.
- Bioavailability Studies : Investigating how food and other substances affect the absorption and distribution of cefadroxil in the body.
Clinical Research
Cefadroxil-d4 is significant in clinical studies aimed at evaluating the efficacy and safety of cefadroxil for treating bacterial infections. Its applications include:
- Clinical Trials : Monitoring drug levels in patients to assess therapeutic outcomes.
- Safety Assessments : Evaluating the potential side effects and interactions with other medications.
Pharmaceutical Development
In pharmaceutical formulations, Cefadroxil-d4 plays a crucial role in:
- Quality Control : Ensuring consistency and quality in cefadroxil-containing products through comparative analysis with standard formulations.
- Formulation Development : Assisting in the design of new drug delivery systems that improve the stability and efficacy of cefadroxil.
Biomedical Research
Recent studies have explored the potential biomedical applications of Cefadroxil-d4, particularly its metal complexes. Research indicates that cefadroxil can form complexes with metal ions, which may enhance its therapeutic properties:
- Antimicrobial Activity : Cefadroxil-based metal complexes have shown promising antibacterial activity against various pathogens, including Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
- Anticancer Properties : Some studies suggest that these complexes may exhibit anticancer activity, particularly against human cancer cell lines .
Comparative Analysis with Other Antibiotics
Cefadroxil-d4 is often compared with other first-generation cephalosporins like cephalexin and cephradine. Its unique properties, such as longer serum half-life and reduced food interaction effects, make it a suitable candidate for specific research applications .
Table 1: Comparison of Cefadroxil-d4 with Other Cephalosporins
Property | Cefadroxil-d4 | Cephalexin | Cephradine |
---|---|---|---|
Serum Half-Life | Longer | Shorter | Shorter |
Food Interaction | Less affected | More affected | More affected |
Analytical Precision | High | Moderate | Moderate |
Antibacterial Spectrum | Broad | Broad | Narrow |
Table 2: Antimicrobial Activity of Cefadroxil-based Metal Complexes
Complex Type | Pathogen | Activity Level |
---|---|---|
Palladium Complex | Escherichia coli | Significant |
Palladium Complex | Klebsiella pneumoniae | Significant |
Palladium Complex | Pseudomonas aeruginosa | Moderate |
Mechanism of Action
Cefadroxil-d4 (Major) is similar to other cephalosporin antibiotics such as cephalexin and cephradine. it has unique properties due to the presence of deuterium atoms, which enhance its stability and allow for more precise analytical measurements. Compared to cephalexin and cephradine, Cefadroxil-d4 (Major) exhibits a longer serum half-life and is less affected by food intake, making it more suitable for certain research applications .
Comparison with Similar Compounds
Cephalexin: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cephradine: A cephalosporin antibiotic with a similar spectrum of activity but different stability and absorption characteristics.
Biological Activity
Cefadroxil-d4 (Major) is a deuterated form of the antibiotic cefadroxil, which belongs to the first generation of cephalosporins. This compound is utilized primarily in pharmacokinetic studies due to its unique isotopic labeling, which allows for precise tracking in biological systems. This article explores the biological activity of Cefadroxil-d4, focusing on its pharmacokinetics, metabolism, transport mechanisms, and therapeutic applications.
Cefadroxil-d4 is synthesized by replacing specific hydrogen atoms in the cefadroxil molecule with deuterium atoms. This process enhances the stability of the compound and improves analytical measurement accuracy. The synthesis typically involves deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium atoms .
Absorption and Distribution
Cefadroxil-d4 exhibits a longer serum half-life compared to its non-deuterated counterpart, making it advantageous for pharmacokinetic studies. Studies indicate that it is less affected by food intake, which can influence absorption rates in clinical settings .
Table 1: Pharmacokinetic Parameters of Cefadroxil-d4
Parameter | Value |
---|---|
Serum Half-Life | Longer than cefadroxil |
Bioavailability | High (due to PEPT1 transport) |
Volume of Distribution | Variable based on transport mechanisms |
The compound is a substrate for various membrane transporters, including peptide transporter 2 (PEPT2), which plays a significant role in its distribution across biological barriers such as the blood-brain barrier (BBB) .
Metabolism
Cefadroxil-d4 undergoes metabolic processes similar to those of cefadroxil, primarily involving hepatic metabolism through cytochrome P450 enzymes. The presence of deuterium alters metabolic pathways slightly, allowing for more accurate tracking of metabolic rates and pathways in vivo .
As a beta-lactam antibiotic, Cefadroxil-d4 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The deuteration does not significantly alter its mechanism but enhances stability against hydrolysis, leading to prolonged activity in systemic circulation .
Transport Mechanisms
Research indicates that cefadroxil-d4's distribution is significantly influenced by transporters such as PEPT2 and organic anion transporters (OATs). Inhibition studies have shown that blocking these transporters can lead to increased concentrations of cefadroxil-d4 in cerebrospinal fluid (CSF) and extracellular fluid (ECF) .
Table 2: Transport Mechanisms Involved with Cefadroxil-d4
Transporter Type | Role in Distribution |
---|---|
PEPT2 | Influx into brain cells |
OATs | Efflux at BBB |
MRP3/MRP4 | Basolateral transport from enterocytes |
Study on Brain Distribution
A microdialysis study demonstrated that cefadroxil-d4 could effectively penetrate the BBB when administered intravenously. The study highlighted how PEPT2-mediated transport significantly increased cefadroxil levels in brain ECF compared to control groups without transporter inhibition .
Clinical Applications
Cefadroxil-d4 has been used as a reference standard in various studies aimed at understanding drug-drug interactions and pharmacokinetics of cephalosporins. For instance, one study assessed the impact of co-administering probenecid on cefadroxil distribution, revealing significant alterations in pharmacokinetic profiles due to transporter interactions .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNMSULHIODTC-AUTKPGNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.